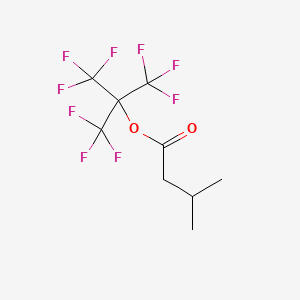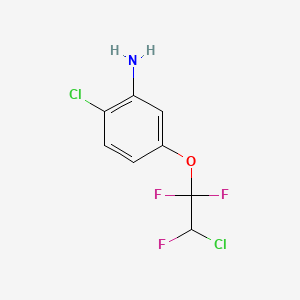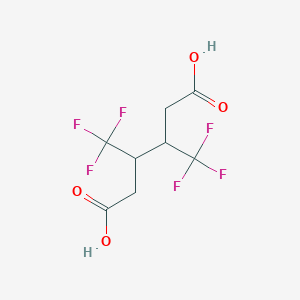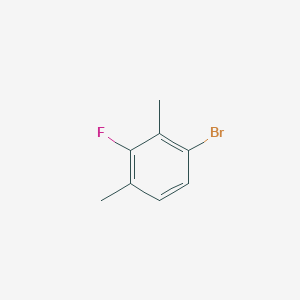
4-Bromo-2-fluoro-m-xylene, 97%
説明
“4-Bromo-2-fluoro-m-xylene, 97%” is an aromatic compound that belongs to the halogenated xylenes family . It contains a benzene ring linked with two methyl groups, a bromine atom, and a fluorine atom . It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Synthesis Analysis
The synthesis of “4-Bromo-2-fluoro-m-xylene, 97%” involves a multi-step process. One method involves the reaction of 2-Nitroaniline with a suspension of CuSO4·5H2O in a mixture of CH3CN and H2O at 25 °C . Another method involves a two-step reaction with N-bromosuccinimide and CH2Cl2, followed by a reaction with cc. sulphuric acid, sodium nitrite, copper (II) sulphate pentahydrate, and sodium hydrogen carbonate .
Molecular Structure Analysis
The molecular formula of “4-Bromo-2-fluoro-m-xylene, 97%” is C8H8BrF . It has an average mass of 185.061 Da and a monoisotopic mass of 183.988754 Da .
Chemical Reactions Analysis
The chemical reactions of “4-Bromo-2-fluoro-m-xylene, 97%” involve its reactivity towards nucleophiles and its degradation in the presence of acids. It can also undergo oxidative ammonolysis to produce 4-bromophthalonitrile .
Physical And Chemical Properties Analysis
“4-Bromo-2-fluoro-m-xylene, 97%” has a boiling point of 207-209 °C, a melting point of -35 °C, a density of 1.41 g/mL, and a molecular weight of 207.07 g/mol. It has a flashpoint of 90 °C and is soluble in common organic solvents such as ethanol, methanol, toluene, and water.
科学的研究の応用
Protonation and Halogen Interaction
One study highlights the formation of stable benzenium ions from halogen-containing benzenes, including 4-bromo-2-fluoro-m-xylene, in HF-SbF5, demonstrating its utility in generating well-resolved PMR spectra for structural analysis. The protonation behaviors offer insights into the chemical reactivity and structural preferences of halogenated aromatic compounds, suggesting applications in the synthesis of novel organic compounds and materials (Brouwer, 2010).
Synthetic Methodology Development
Another application is found in the development of improved synthetic pathways for complex molecules. For instance, the synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene from p-xylene demonstrates the potential of 4-bromo-2-fluoro-m-xylene in facilitating the production of intermediates for further chemical synthesis, highlighting its role in enhancing the efficiency and yield of chemical processes (Yan-min, 2007).
Catalysis and Chemical Reactions
Research on the oxidative ammonolysis of 4-bromo-o-xylene elucidates the compound's potential in catalytic processes, particularly in the synthesis of 4-bromophthalonitrile, a valuable chemical intermediate. This study not only underscores the efficiency of catalytic systems using 4-bromo-2-fluoro-m-xylene but also highlights potential applications in industrial chemistry for the production of high-value chemicals (Bagirzade & Tagiev, 2014).
Material Science and Nanotechnology
The utilization of 4-bromo-2-fluoro-m-xylene in material science is evident from its role in the synthesis of novel supramolecular structures, such as silica bound co-pillar[4+1]arene, which demonstrates applications in chromatographic separations and potentially in the development of new materials with specific chemical affinities (Mekapothula et al., 2020).
Advanced Polymer and Dye Synthesis
Furthermore, the synthesis and investigation of dyes and polymers, such as xylene-1,4-bis[4-(p-pyrrolidinostyryl)benzothiazolium bromide], highlight the use of 4-bromo-2-fluoro-m-xylene in creating functional materials with potential applications in photoinitiating systems and polymer chemistry, pointing towards its role in the development of new materials with enhanced optical and chemical properties (Kabatc et al., 2015).
作用機序
Mode of Action
This suggests that it may undergo nucleophilic substitution reactions, a common reaction type for halogenated aromatic compounds . In such reactions, a nucleophile (a molecule or ion that donates an electron pair) interacts with the aromatic ring, leading to the substitution of a halogen atom .
Safety and Hazards
“4-Bromo-2-fluoro-m-xylene, 97%” is considered hazardous. It is a combustible liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed or inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
将来の方向性
“4-Bromo-2-fluoro-m-xylene, 97%” has potential applications in various fields of research and industry. For example, it has been used in the preparation of Enzalutamide, a drug used for the treatment of prostate cancer . The future directions of “4-Bromo-2-fluoro-m-xylene, 97%” could involve exploring its other potential applications and improving its synthesis process .
特性
IUPAC Name |
1-bromo-3-fluoro-2,4-dimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEHZGWTKFUPOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660152 | |
| Record name | 1-Bromo-3-fluoro-2,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-fluoro-2,4-dimethylbenzene | |
CAS RN |
26584-26-9 | |
| Record name | 1-Bromo-3-fluoro-2,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




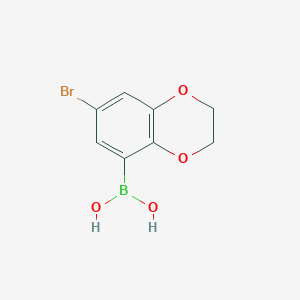
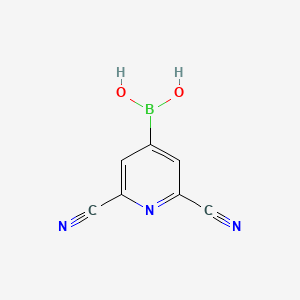
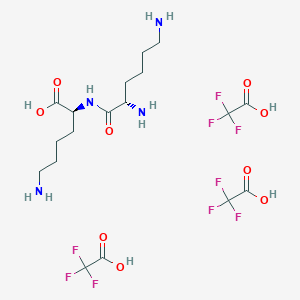


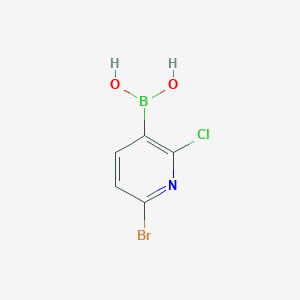
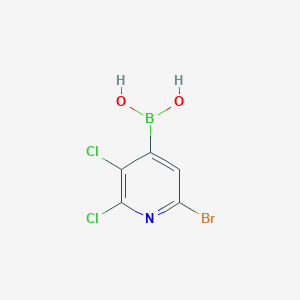
![3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acid](/img/structure/B6343588.png)
